Oxychlordane
Overview
Description
Oxychlordane is a chlorinated organic compound and a significant metabolite of chlordane, an organochlorine compound historically used as an insecticide . It is formed in the environment and within organisms as chlordane breaks down . This compound is known for its persistence in the environment and its potential for bioaccumulation in the food chain .
Mechanism of Action
Target of Action
Oxychlordane is a metabolite of the insecticide chlordane It is known to have a high potential for bioaccumulation and is considered an endocrine disrupter .
Biochemical Pathways
Given its classification as an endocrine disrupter , it may interfere with hormone biosynthesis, metabolism, or action, leading to unbalanced hormonal function .
Pharmacokinetics
This compound is absorbed from the gastrointestinal tract, as evidenced by systemic toxicity and excretion data following oral exposure to the compound . It is distributed preferentially to and stored in adipose tissue . The compound is poorly degraded in the environment and has a potential for bioaccumulation .
Result of Action
It is known to be moderately toxic to mammals and has been associated with systemic toxicity following oral exposure .
Action Environment
This compound is a persistent organic pollutant that can remain in the environment for a long time . It binds onto soils and migrates very slowly . Its persistence in the environment means it has the potential to contaminate ground water, particularly when it is applied over or near existing wells . Environmental factors such as soil type and water sources can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Oxychlordane interacts with various biomolecules due to its lipophilic nature . It is primarily found within the cell membrane
Cellular Effects
This compound has been linked to various health effects, including cancers, diabetes, and neurological disorders . It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound’s action is not well-defined. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known to be a persistent organic pollutant, indicating its stability and resistance to degradation .
Dosage Effects in Animal Models
While it is known to bioaccumulate in animals
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. It is known to be a metabolite of chlordane
Transport and Distribution
This compound is known to bind onto soils and migrate very slowly . Within cells and tissues, it is primarily found in the cell membrane .
Subcellular Localization
Given its lipophilic nature and presence in the cell membrane , it may be localized to lipid-rich areas of the cell.
Preparation Methods
Oxychlordane is not synthesized directly for industrial use but is formed as a result of the environmental degradation of chlordane . The preparation of chlordane involves the chlorination of cyclopentadiene to produce hexachlorocyclopentadiene, which is then reacted with cyclopentadiene to form chlordane . This compound is subsequently formed through the oxidation of chlordane in the environment .
Chemical Reactions Analysis
Oxychlordane undergoes several types of chemical reactions, including:
Oxidation: This compound is formed through the oxidation of chlordane.
Substitution: It can undergo substitution reactions due to the presence of multiple chlorine atoms.
Hydrolysis: Although this compound is resistant to hydrolysis, it can slowly degrade under certain environmental conditions.
Common reagents and conditions used in these reactions include oxidizing agents such as oxygen and various catalysts that facilitate the breakdown of chlordane into this compound . The major product formed from these reactions is this compound itself, which is a stable and persistent compound in the environment .
Scientific Research Applications
Oxychlordane has several scientific research applications, including:
Environmental Monitoring: It is used to detect and measure the extent of chlordane contamination in soil, water, and air.
Toxicological Studies: Research on this compound helps in understanding the long-term health risks associated with exposure to organochlorine compounds.
Biological Studies: Studies on the bioaccumulation of this compound in the food chain provide insights into its impact on wildlife and human health.
Comparison with Similar Compounds
Oxychlordane is similar to other organochlorine compounds such as:
Heptachlor Epoxide: Another metabolite of heptachlor, known for its persistence and bioaccumulation.
Cis-Nonachlor and Trans-Nonachlor: Components of the chlordane mixture that also bioaccumulate in the environment.
This compound is unique due to its specific formation from chlordane and its distinct chemical structure, which contributes to its stability and persistence in the environment .
Properties
CAS No. |
27304-13-8 |
---|---|
Molecular Formula |
C10H4Cl8O |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
(1R,2S,7S,8R)-1,5,6,8,9,10,11,11-octachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene |
InChI |
InChI=1S/C10H4Cl8O/c11-3-1-2(6-9(3,16)19-6)8(15)5(13)4(12)7(1,14)10(8,17)18/h1-3,6H/t1-,2-,3?,6?,7+,8+,9?/m0/s1 |
InChI Key |
VWGNQYSIWFHEQU-MNMGQSMJSA-N |
SMILES |
C12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Isomeric SMILES |
[C@H]12[C@@H](C(C3(C1O3)Cl)Cl)[C@]4(C(=C([C@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
boiling_point |
353.0 °C |
melting_point |
144.0 °C |
Key on ui other cas no. |
155681-23-5 27304-13-8 |
physical_description |
White solid; [MSDSonline] |
Pictograms |
Irritant |
Synonyms |
(1aα,1bβ,2α,5α,5aβ,6β,6aα)-2,3,4,5,6,6a,7,7-Octachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene; (±)-Oxychlordane; Octachlor Epoxide; Oxychlordan |
vapor_pressure |
0.0000069 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is oxychlordane?
A1: this compound is a persistent organic pollutant and a major metabolite of chlordane, a previously widely used insecticide. Despite the ban on chlordane in many countries, this compound persists in the environment and continues to be detected in various environmental matrices and human tissues, raising concerns about its potential long-term health effects. [, , , , , , , , , ]
Q2: What are the key structural characteristics of this compound?
A2: this compound is a chlorinated cyclodiene compound. Its molecular formula is C10H4Cl8O, and its molecular weight is 409.8 g/mol. The structure of this compound has been elucidated through chemical and spectroscopic evidence, confirming its identity as 1-exo-2-endo-4,5,6,7,8,8-octachloro-2,3-exo-epoxy-2,3,3a,4,7,7a-hexahydro-4,7-methanoindene. []
Q3: Why is this compound considered a persistent organic pollutant?
A3: this compound is highly resistant to environmental degradation due to its chemical stability. This persistence allows it to bioaccumulate in the environment and biomagnify through food webs, leading to higher concentrations in top predators, including humans. [, , , , , , , ]
Q4: What are the potential health effects of this compound exposure in humans?
A4: Although more research is needed, studies have linked this compound exposure to various adverse health outcomes in humans, including:
- Metabolic Syndrome: A study using data from the National Health and Nutrition Examination Survey (NHANES) found a significant association between plasma this compound concentration and increased risk of metabolic syndrome and its individual components. []
- Telomere Shortening: Research suggests that this compound exposure may accelerate aging by predicting telomere length and shortening in older adults. []
- Type 2 Diabetes: Elevated this compound levels have been associated with a higher risk of type 2 diabetes, particularly among overweight individuals, according to a study on the Helsinki Birth Cohort. []
- Prostate Cancer: A pilot study found an association between serum this compound levels and an increased risk of prostate cancer, although further research is necessary to confirm this finding. []
- Liver Cancer: Studies suggest a potential association between exposure to this compound and an increased risk of primary liver cancer, although findings are not entirely consistent and require further investigation. []
- Atherosclerosis: Research indicates a possible link between serum trans-nonachlor (a chlordane component metabolized to this compound) levels and atherosclerosis, suggesting a potential role of environmental factors in this condition. []
- Breast Cancer: While some studies have suggested a link between organochlorine compounds and breast cancer, research specifically investigating this compound and breast cancer risk has not found a significant association. []
Q5: How does this compound compare to other chlordane components in terms of toxicity?
A5: Research in rats indicates that trans-nonachlor, another major component of technical chlordane and a precursor to this compound, exhibits greater toxicity compared to both cis-nonachlor and technical chlordane itself. The approximate toxicity ranking, from most to least toxic, is suggested to be: trans-nonachlor > technical chlordane > cis-nonachlor. []
Q6: How is this compound metabolized?
A6: this compound is primarily formed as a metabolite of both cis- and trans-chlordane. Research shows that the metabolism of these chlordane isomers to this compound is enantioselective and influenced by the specific cytochrome P450 (CYP) enzymes involved. The extent and direction of enantiomeric enrichment can vary depending on the specific CYP isoforms induced. []
Q7: How is this compound monitored in the environment?
A7: Various analytical methods are employed to monitor this compound in environmental and biological samples. These often involve gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS). [, , , , ]
Q8: What are the major sources of this compound exposure today?
A8: Although chlordane is banned in many countries, this compound exposure can still occur through:
- Environmental Persistence: this compound persists in soil and sediment, acting as a long-term source of exposure. [, ]
- Food Chain Biomagnification: this compound biomagnifies through the food chain, leading to higher levels in fatty foods like fish and dairy products. [, , , , , ]
- Indoor Air Contamination: Homes treated with chlordane in the past can still contain residual this compound in indoor air and dust. []
Q9: What are the research gaps and future directions in understanding this compound?
A9: Despite growing research, key areas requiring further investigation include:
- Long-Term Health Effects: More research is needed to fully elucidate the long-term health consequences of chronic, low-dose this compound exposure in humans. [, , , , ]
- Mechanisms of Action: A better understanding of the specific mechanisms by which this compound contributes to various diseases is crucial for developing targeted interventions and prevention strategies. [, , , ]
- Exposure Assessment: Improved methods for accurately assessing this compound exposure in diverse populations are needed for effective risk assessment and public health interventions. [, ]
- Remediation Strategies: Research into effective remediation strategies for contaminated sites is essential for minimizing continued exposure. []
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